3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid
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Overview
Description
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring and a difluoropropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoropropanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can undergo deprotection under acidic conditions, revealing the active azetidine moiety, which can then interact with biological targets. The difluoropropanoic acid moiety may also play a role in modulating the compound’s activity by influencing its physicochemical properties .
Comparison with Similar Compounds
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}benzoic acid: Similar in structure but with a benzoic acid moiety instead of difluoropropanoic acid.
(1s,3s)-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid: Contains a cyclobutane ring instead of a difluoropropanoic acid moiety.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2,2-difluoropropanoic acid is unique due to the presence of both the Boc-protected azetidine ring and the difluoropropanoic acid moiety. This combination imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
2228359-14-4 |
---|---|
Molecular Formula |
C11H17F2NO4 |
Molecular Weight |
265.3 |
Purity |
95 |
Origin of Product |
United States |
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